molecular formula C14H13NO4S B2908440 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-21-8

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Katalognummer B2908440
CAS-Nummer: 866152-21-8
Molekulargewicht: 291.32
InChI-Schlüssel: AANPWXROFQHKEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. TLR4 is a transmembrane protein that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), and triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and chemokines. TAK-242 has been shown to selectively inhibit TLR4 signaling without affecting other TLRs, making it a promising candidate for the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-242 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in preclinical and clinical studies. In addition, TAK-242 has been shown to selectively inhibit 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid signaling without affecting other TLRs, making it a useful tool for studying the specific role of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid in various inflammatory diseases. However, TAK-242 has some limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, making it difficult to achieve sustained inhibition of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid signaling. In addition, TAK-242 may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of TAK-242. One area of research is the development of more potent and selective 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid inhibitors that can overcome the limitations of TAK-242. Another area of research is the identification of biomarkers that can predict the response to 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid inhibition in various inflammatory diseases. In addition, the therapeutic potential of TAK-242 in other diseases, such as cancer and neurodegenerative disorders, is an area of active investigation. Finally, the development of TAK-242 as a therapeutic agent for clinical use is an important goal, and several clinical trials are currently underway to evaluate its safety and efficacy in various inflammatory diseases.

Synthesemethoden

The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The key step involves the condensation of 4-methoxybenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid to form the corresponding amide. This is followed by a series of reactions that lead to the final product, TAK-242. The synthesis of TAK-242 has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.

Wissenschaftliche Forschungsanwendungen

TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In preclinical studies, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce tissue damage, and improve survival in animal models of sepsis and acute lung injury. In addition, TAK-242 has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis. These findings have led to the development of TAK-242 as a potential therapeutic agent for these diseases.

Eigenschaften

IUPAC Name

3-[(4-methoxybenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-8-7-20-12(14(17)18)11(8)15-13(16)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANPWXROFQHKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.